Astragaloside cento

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

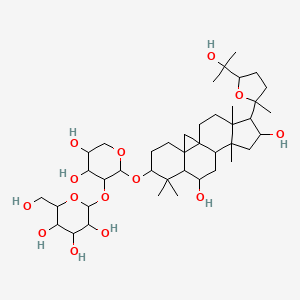

Astragaloside cento is a saponin compound extracted from the roots of the Chinese herb Astragalus membranaceus. It is known for its various pharmacological properties, including immunoregulatory, antioxidative, anti-cancer, anti-diabetes, myocardial protective, hepatoprotective, and antiviral functions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Astragaloside cento can be extracted from Radix Astragali using optimized extraction methods. One such method involves using ammonia with a concentration of 24% as an extracting solvent, with a solid–liquid ratio of 1:10 (w:v). The Radix Astragali is soaked at 25°C for 120 minutes and then stirred at 25°C for 52 minutes (150 rpm) to extract astragaloside . Another method involves the preparation of astragaloside IV/β-cyclodextrin inclusion complex using low-temperature sedimentation technology .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The use of response surface methodology to optimize extraction conditions has been shown to increase the yield of astragaloside IV, which can then be further processed to obtain this compound .

Chemical Reactions Analysis

Types of Reactions

Astragaloside cento undergoes various chemical reactions, including hydrolysis, glucuronidation, sulfation, and dehydrogenation . These reactions are essential for its metabolism and biotransformation in vivo.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include acids, bases, and enzymes that facilitate hydrolysis and other metabolic processes. The conditions for these reactions typically involve specific pH levels, temperatures, and reaction times to ensure optimal conversion and stability of the compound .

Major Products Formed

The major products formed from the reactions of this compound include its metabolites, which are crucial for its pharmacological effects. These metabolites are formed through hydrolysis, glucuronidation, and other metabolic pathways .

Scientific Research Applications

Astragaloside cento has a wide range of scientific research applications:

Mechanism of Action

Astragaloside cento exerts its effects through multiple molecular targets and pathways. It protects the myocardium through antioxidative stress, anti-inflammatory effects, regulation of calcium homeostasis, improvement of myocardial energy metabolism, anti-apoptosis, anti-cardiomyocyte hypertrophy, anti-myocardial fibrosis, regulation of myocardial autophagy, and improvement of myocardial microcirculation . It also activates the PI3K-AKT signaling pathway and suppresses apoptosis induced by various stressors .

Comparison with Similar Compounds

Astragaloside cento is similar to other saponin compounds such as astragaloside IV, astragaloside III, and calycosin 7-O-β-D-glucopyranoside . it is unique in its ability to inhibit the replication of enterovirus 71 and other viruses through the activation of specific signaling pathways . This makes it a valuable compound for research and therapeutic applications.

Properties

IUPAC Name |

2-[2-[[9,14-dihydroxy-15-[5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethyl-6-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]oxy]-4,5-dihydroxyoxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C41H68O14/c1-35(2)24(53-34-30(26(46)21(45)17-51-34)54-33-29(49)28(48)27(47)22(16-42)52-33)9-11-41-18-40(41)13-12-37(5)32(39(7)10-8-25(55-39)36(3,4)50)20(44)15-38(37,6)23(40)14-19(43)31(35)41/h19-34,42-50H,8-18H2,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVFSMBDVZVUETN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CCC23C1C(CC4C2(C3)CCC5(C4(CC(C5C6(CCC(O6)C(C)(C)O)C)O)C)C)O)OC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C41H68O14 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

785.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6',7'-Dihydro-3'H-4-azaspiro[bicyclo[2.2.2]octane-2,2'-furo[2,3-b]pyridin]-5'-amine](/img/structure/B12816117.png)

![Pyrido[2,3-b]pyrazin-8-ylmethanamine](/img/structure/B12816154.png)

![[(2S)-3-carboxy-2-hydroxypropyl]-trimethylazanium;hydrochloride](/img/structure/B12816159.png)

![6-Chloro-N-methyl-1H-benzo[D]imidazol-1-amine](/img/structure/B12816169.png)